2-(5-methylthiophen-2-yl)propan-2-ol
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Overview
Description
2-(5-methylthiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of thienyl alcohols It features a thienyl ring, which is a sulfur-containing heterocycle, attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylthiophen-2-yl)propan-2-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methyl-2-thiophenecarboxaldehyde.
Grignard Reaction: The aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: 2-(5-Methyl-2-thienyl)-2-propanone.
Reduction: 2-(5-Methyl-2-thienyl)propane.
Substitution: Various substituted thienyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-methylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thienyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 2-(5-methylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets. The thienyl ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alcohol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)-2-propanol: Similar structure but without the methyl group on the thienyl ring.
2-(5-Methyl-2-thienyl)ethanol: Similar structure but with an ethanol moiety instead of propanol.
2-(5-Methyl-2-thienyl)acetone: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
2-(5-methylthiophen-2-yl)propan-2-ol is unique due to the presence of both a thienyl ring and a propanol moiety, which confer distinct chemical and biological properties. The methyl group on the thienyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12OS/c1-6-4-5-7(10-6)8(2,3)9/h4-5,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVDIDAHILQBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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